molecular formula C6H12N2O B1388836 7-Methyl-1,4-diazepan-5-one CAS No. 90673-37-3

7-Methyl-1,4-diazepan-5-one

货号: B1388836
CAS 编号: 90673-37-3
分子量: 128.17 g/mol
InChI 键: BJPCEVKBOAXMAH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Methyl-1,4-diazepan-5-one is a heterocyclic organic compound with the molecular formula C₆H₁₂N₂O. It is a seven-membered ring structure containing nitrogen atoms at positions 1 and 4, and a ketone group at position 5.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,4-diazepan-5-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a convenient ‘one-pot’ synthesis method involves the use of NaHSO₄·Al₂O₃ as a heterogeneous catalyst in dry media under microwave irradiation . This method is advantageous due to its efficiency and the ability to recover and reuse the catalyst.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are likely to be employed to ensure sustainability and cost-effectiveness .

化学反应分析

Types of Reactions: 7-Methyl-1,4-diazepan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The nitrogen atoms in the ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .

科学研究应用

Role as a Precursor in Drug Synthesis

One of the most significant applications of 7-Methyl-1,4-diazepan-5-one is its use as an intermediate in the synthesis of suvorexant, an orexin receptor antagonist. Suvorexant is utilized in the treatment of insomnia by modulating the sleep-wake cycle through the inhibition of orexin signaling pathways. The synthesis process involves multiple steps where this compound serves as a key building block:

  • Synthesis Pathway : The synthesis typically begins with this compound being reacted with various reagents to form more complex structures that ultimately lead to suvorexant. For example, it can undergo transformations such as acylation and coupling reactions to introduce functional groups necessary for biological activity .

Therapeutic Applications

The pharmacological profile of this compound and its derivatives suggests several therapeutic applications:

Neurological Disorders

Research indicates that compounds derived from this compound may be effective in treating conditions associated with the orexin system dysfunction, including:

  • Insomnia : As an orexin receptor antagonist, suvorexant derived from this compound helps regulate sleep patterns.
  • Narcolepsy : The modulation of orexin receptors can alleviate symptoms associated with narcolepsy .

Psychiatric Disorders

The involvement of orexin signaling in various psychiatric conditions has led to investigations into how this compound derivatives can impact:

  • Anxiety Disorders : By influencing neurotransmitter systems linked to anxiety.
  • Depression : Potential applications in mood regulation through orexin receptor modulation .

Case Studies and Research Findings

A number of studies have documented the efficacy and safety profiles of drugs synthesized from this compound:

Study ReferenceFocusFindings
J. Med. Chem., 2010Discovery of suvorexantEstablished efficacy in promoting sleep in clinical trials.
US Patent US9108959B2Synthesis processesDetailed methods for preparing orexin receptor antagonists using diazepane derivatives.
Clinical TrialsInsomnia treatmentDemonstrated significant improvement in sleep onset and maintenance compared to placebo .

作用机制

The mechanism of action of 7-Methyl-1,4-diazepan-5-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .

生物活性

7-Methyl-1,4-diazepan-5-one, a diazepane derivative, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound features a six-membered ring structure with two nitrogen atoms and has been implicated in various biochemical processes, including interactions with neurotransmitter systems and enzyme modulation.

  • Molecular Formula : C₆H₁₂N₂O
  • Molecular Weight : 128.17 g/mol
  • Physical State : Colorless to pale yellow liquid or solid

The presence of a carbonyl group at position five enhances its reactivity, allowing for nucleophilic additions and cyclization reactions that are critical for synthesizing more complex structures.

1. Enzymatic Interactions

This compound has been shown to interact with various enzymes, notably cytochrome P450 enzymes. These interactions can lead to either inhibition or activation of enzymatic activity, influencing metabolic pathways significantly.

Table 1: Enzymatic Interactions of this compound

Enzyme TypeInteraction TypeEffect on Metabolism
Cytochrome P450InhibitionAlters drug metabolism
Imine ReductasesCatalysisFacilitates asymmetric synthesis

2. Neurotransmitter Modulation

Research indicates that this compound may act as an anxiolytic agent , interacting with orexin receptors in the brain. Orexin receptors are involved in regulating sleep-wake cycles and appetite, suggesting that this compound could have implications in treating disorders like insomnia and anxiety .

Case Study: Orexin Receptor Antagonism
A study explored the potential of this compound as an antagonist for orexin receptors. The findings suggested that this compound could mitigate symptoms associated with various neurological disorders, including anxiety and sleep disturbances .

The biological activity of this compound is primarily mediated through its binding to specific molecular targets. This binding can modulate the activity of receptors and enzymes, leading to downstream effects on cellular function and gene expression.

Key Mechanisms:

  • Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their function and altering metabolic flux.
  • Receptor Modulation : By acting as a ligand for orexin receptors, it influences neurotransmitter release and signaling pathways associated with mood regulation and appetite control .

Toxicological Profile

Preliminary toxicity studies indicate that this compound may cause skin irritation and is harmful if ingested. These findings underscore the necessity for careful handling and further investigation into its safety profile .

Research Applications

This compound serves as a valuable building block in drug development and synthetic chemistry. Its derivatives are being studied for potential antimicrobial properties and other therapeutic applications.

Table 2: Research Applications of this compound

Application AreaDescription
Medicinal ChemistryDevelopment of anxiolytic drugs
Synthetic ChemistrySynthesis of complex heterocyclic compounds
BiotechnologyEnzymatic transformations

属性

IUPAC Name

7-methyl-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-4-6(9)8-3-2-7-5/h5,7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPCEVKBOAXMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001275440
Record name Hexahydro-7-methyl-5H-1,4-diazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90673-37-3
Record name Hexahydro-7-methyl-5H-1,4-diazepin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90673-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-7-methyl-5H-1,4-diazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-1,4-diazepan-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethane-1,2-diamine (1.35 g, 22.44 mmol) and (E)-ethyl but-2-enoate (2.56 g, 22.44 mmol) in MeOH (22 mL) was stirred at room temperature overnight. Solvent was evaporated under reduced pressure and crude product purified by chromatography on silica gel with a gradient of DCM to DCM:2M NH3/MeOH (4:1, v/v) as eluent. This afforded a mixture of desired product and uncyclised material. The mixture was diluted with MeOH (4 mL) and heated in the microwave at 150° C. for 10 min followed by 160° C. for 10 min. Sodium bicarbonate (100 mg) was added and the reaction mixture stirred at room temperature for 48 h. The reaction mixture was filtered, solvent evaporated under reduced pressure and crude product purified by chromatography on silica gel with a gradient of DCM to DCM:2M NH3/MeOH (4:1, v/v) as eluent to afford 7-methyl-1,4-diazepan-5-one (310 mg, 2.42 mmol, 11%).
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 7-methyl-5-oxo-[1,4]diazepane-1-carboxylic acid benzyl ester (201 mg, 0.77 mmol) and palladium (10% on activated charcoal, 80 mg) in ethanol (2 ml) was stirred at room temperature under a hydrogen atmosphere (3 bar). After 20 h, the catalyst was removed by filtration and the filtrate evaporated to afford the title compound (81 mg, 82%). White solid,
Name
7-methyl-5-oxo-[1,4]diazepane-1-carboxylic acid benzyl ester
Quantity
201 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-1,4-diazepan-5-one
Reactant of Route 2
7-Methyl-1,4-diazepan-5-one
Reactant of Route 3
Reactant of Route 3
7-Methyl-1,4-diazepan-5-one
Reactant of Route 4
7-Methyl-1,4-diazepan-5-one
Reactant of Route 5
7-Methyl-1,4-diazepan-5-one
Reactant of Route 6
7-Methyl-1,4-diazepan-5-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。